Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate
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Overview
Description
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It is a clear, colorless liquid that is slightly miscible with water and has a density of 1.13 g/mL at 25°C . This compound is widely used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction .
Preparation Methods
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an alkyl halide . The reaction is typically carried out under controlled conditions with the following steps:
Reactants: Triethyl phosphite and an alkyl halide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 170°C) and under reduced pressure (0.5-2.0 MPa).
Procedure: The reactants are mixed in a solvent such as toluene and heated in a reaction vessel.
Industrial production methods involve similar steps but on a larger scale, with continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common reagents used in these reactions include sodium methoxide, lithium salts, and magnesium salts . The major products formed from these reactions are alkenes, phosphonic acids, and phosphine derivatives .
Scientific Research Applications
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate involves the formation of a phosphonate anion when it reacts with a base such as sodium methoxide . This anion can then participate in nucleophilic addition reactions with carbonyl compounds to form alkenes. The reaction proceeds with high regioselectivity, typically yielding the E-alkene as the major product .
Comparison with Similar Compounds
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate is unique in its ability to form stable phosphonate anions, which makes it highly effective in the Horner-Wadsworth-Emmons reaction . Similar compounds include:
Triethyl phosphonoacetate: Used in similar reactions but with different reactivity and selectivity.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with comparable applications.
Ethyl 2-(diethoxyphosphoryl)acetate: Used in the synthesis of various organic compounds.
These compounds share similar chemical properties but differ in their reactivity and the specific reactions they are used for .
Properties
CAS No. |
710323-32-3 |
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Molecular Formula |
C8H17O6P2- |
Molecular Weight |
271.16 g/mol |
IUPAC Name |
1-diethoxyphosphorylethenyl(ethoxy)phosphinate |
InChI |
InChI=1S/C8H18O6P2/c1-5-12-15(9,10)8(4)16(11,13-6-2)14-7-3/h4-7H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
SGUPUGPITHMKTB-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C(=C)P(=O)(OCC)OCC)[O-] |
Origin of Product |
United States |
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